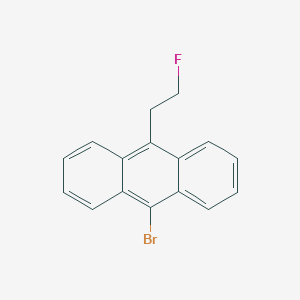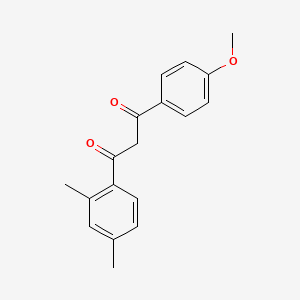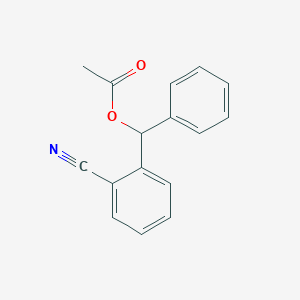
9-Bromo-10-(2-fluoroethyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-10-(2-fluoroethyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of bromine and fluoroethyl groups to the anthracene structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene typically involves the bromination of anthracene followed by the introduction of the fluoroethyl group. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds through a radical mechanism where bromine radicals attack the anthracene at the 9-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and light conditions to ensure efficient and consistent bromination. The subsequent introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, particularly electrophilic aromatic substitution, where the bromine or fluoroethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core or the substituents.
Addition Reactions: The double bonds in the anthracene structure can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Fluoroethylation: Fluoroethylating agents such as fluoroethyl halides under nucleophilic substitution conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination yields 9-bromoanthracene, while fluoroethylation introduces the fluoroethyl group at the desired position.
科学的研究の応用
9-Bromo-10-(2-fluoroethyl)anthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): The compound’s unique photophysical properties make it suitable for use in OLEDs as a blue-emitting material.
Fluorescent Probes: Its fluorescence properties are utilized in the development of fluorescent probes for biological imaging and sensing.
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems, which have applications in solar energy harvesting and light-emitting devices.
作用機序
The mechanism by which 9-Bromo-10-(2-fluoroethyl)anthracene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet–triplet annihilation . This makes it valuable in applications requiring efficient light absorption and emission.
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties.
9-Bromoanthracene: A precursor in the synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene.
Uniqueness: this compound is unique due to the combination of bromine and fluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its suitability for specific applications such as photon upconversion and fluorescent probes, where both the bromine and fluoroethyl groups play a crucial role in its performance.
特性
CAS番号 |
90867-01-9 |
|---|---|
分子式 |
C16H12BrF |
分子量 |
303.17 g/mol |
IUPAC名 |
9-bromo-10-(2-fluoroethyl)anthracene |
InChI |
InChI=1S/C16H12BrF/c17-16-14-7-3-1-5-11(14)13(9-10-18)12-6-2-4-8-15(12)16/h1-8H,9-10H2 |
InChIキー |
DZQNOKMNVOUKSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)





![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
